Home > Products > Screening Compounds P87379 > Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate
Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate -

Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate

Catalog Number: EVT-4572447
CAS Number:
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a detailed synthetic procedure for methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate itself was not explicitly described in the provided literature, a closely related compound, 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoic acid, was synthesized as an intermediate in the production of Apremiliast. []

1. 2-Amino-1,4-dihydro-4-(2-{[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]sulfinyl}phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513) []

    Compound Description: XB513 is a novel chemical entity designed as a dual-acting agent with calcium agonistic and α₁-adrenergic receptor blocking properties. It exhibits positive inotropic effects and vasodilatory actions, showing potential as a treatment for congestive heart failure. []

    Relevance: XB513 shares the core structure of 4-(2-methoxyphenyl)-1-piperazine with the target compound, methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. The presence of this shared moiety suggests potential similarities in their binding affinities and pharmacological profiles, albeit with distinct differences due to variations in their overall structures. []

2. 7-Hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl]acetyl]amino]-2,2,4,6-tetramethylindan (OPC-14117) [, ]

    Compound Description: OPC-14117 is recognized for its dual action as a cerebroprotective and CNS-stimulating agent. It demonstrates significant potential in promoting recovery from coma induced by cerebral concussion and improving survival rates under hypoxic conditions. [, ]

    Relevance: Both OPC-14117 and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate belong to the 1-(acylamino)-7-hydroxyindan class of compounds, characterized by an acylamino group attached to the indan ring. The structural resemblance, particularly the presence of a methoxyphenylpiperazinyl acetyl moiety in both, indicates potential overlap in their pharmacological properties. [, ]

3. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) [, , , , ]

    Compound Description: WAY-100635 is a highly selective antagonist for the 5-HT1A receptor subtype, playing a crucial role in investigating the involvement of serotonin in various physiological functions, including anxiety, depression, and the modulation of nociceptive transmission. [, , , , ]

    Relevance: WAY-100635 shares the essential 2-methoxyphenylpiperazine moiety with methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. This shared structural element suggests a potential for these compounds to interact with similar molecular targets, although their specific binding profiles and pharmacological activities may vary due to differences in their overall chemical structures. [, , , , ]

4. 4-[[4-(4-Acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-2-(4-amino-3-fluorophenyl)quinazoline (Rociletinib) [, ]

    Compound Description: Rociletinib is a tyrosine kinase inhibitor, specifically targeting epidermal growth factor receptor (EGFR) mutations, including the T790M mutation commonly found in non-small cell lung cancer (NSCLC). [, ]

    Relevance: Rociletinib and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate share a common structural motif: the 4-acetyl-2-methoxyphenylpiperazine group. Despite belonging to different drug classes, the presence of this shared pharmacophore suggests a possible interplay in their binding affinities with certain biological targets. [, ]

5. 5-Methyl-6-{[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]amino}-1,3-dimethyluracil (5-Me-urapidil) []

    Compound Description: 5-Me-urapidil acts as an α₁-adrenoceptor antagonist, exhibiting potential therapeutic applications in treating hypertension and benign prostatic hyperplasia. []

    Relevance: 5-Me-urapidil and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate share the 2-methoxyphenylpiperazine subunit within their structures. This common pharmacophore suggests that both compounds may interact with similar biological targets, particularly those involving α₁-adrenoceptor-mediated pathways. []

6. (±)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) [, , , ]

    Compound Description: 8-OH-DPAT is recognized as a 5-HT1A receptor agonist. Its pharmacological actions are primarily attributed to its ability to activate these receptors, leading to a decrease in serotonin release. [, , , ]

    Relevance: Although structurally distinct from methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, 8-OH-DPAT's interaction with the 5-HT1A receptor is noteworthy. The target compound shares a structural similarity with WAY-100635, a known 5-HT1A antagonist. This connection suggests potential involvement of the target compound in modulating serotonergic pathways, warranting further investigation into its pharmacological profile. [, , , ]

Properties

Product Name

Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate

IUPAC Name

methyl 4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-27-19-6-4-3-5-18(19)24-13-11-23(12-14-24)15-20(25)22-17-9-7-16(8-10-17)21(26)28-2/h3-10H,11-15H2,1-2H3,(H,22,25)

InChI Key

WIYJVFAINJEPTR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.